(1H-Benzo[D]imidazol-5-YL)methanamine
Overview
Description
“(1H-Benzo[D]imidazol-2-yl)methanamine” is a compound with the CAS Number: 5805-57-2 . It has a molecular weight of 147.18 . It is a solid at room temperature and should be stored in a refrigerator . The compound is highly soluble in water and other polar solvents .
Synthesis Analysis
A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H9N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2,(H,10,11) . This indicates that the compound contains 8 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms .
Chemical Reactions Analysis
The compound has been used in the preparation of novel MOFs consisting of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 384.4±25.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Characterization
(1H-Benzo[D]imidazol-5-YL)methanamine has been extensively studied for its role in the synthesis and characterization of various chemical compounds. A notable application includes its use in creating novel oxadiazole derivatives, where it acts as a precursor in the synthesis process (Vishwanathan & Gurupadayya, 2014). Similarly, it has been used in the facile synthesis and characterization of 2-alkanamino benzimidazole derivatives, demonstrating its versatility in chemical synthesis (Ajani et al., 2016).
Catalysis and Biological Activity
This compound has been employed in the synthesis of Schiff base complexes, which have shown significant biological activities. One study focused on the design, synthesis, and characterization of zirconium (IV), cadmium (II), and iron (III) complexes derived from Schiff base 2-aminomethylbenzimidazole, demonstrating notable antibacterial and antifungal activities (al-Hakimi et al., 2020). Another research emphasized its use in synthesizing thiadiazole, triazole-5-thione, and thiazolan-4-one derivatives of benzimidazole, where some compounds showed good antibacterial and antifungal activities (Barot et al., 2017).
Corrosion Inhibition
In the field of materials science, (1H-Benzo[D]imidazol-5-YL)methanamine derivatives have been investigated as corrosion inhibitors. For instance, amino acid compounds derived from this molecule have been studied for their ability to inhibit corrosion of N80 steel in acidic solutions (Yadav et al., 2015).
Fluorescence and Probe Development
The compound has been utilized in the development of fluorescent probes. A study on the synthesis and fluorescence properties of a Zn~(2+) fluorescent probe employed (1H-Benzo[D]imidazol-5-YL)methanamine as a key component (Wen-yao, 2012).
Advanced Materials and Theoretical Studies
Furthermore, the compound has been a subject in advanced material studies and theoretical approaches. For example, research on the synthesis and characterization of oligobenzimidazoles explored its electrochemical, electrical, optical, thermal, and rectification properties (Anand & Muthusamy, 2018). Another study focused on the carbon steel corrosion inhibition in acid medium by imidazole-based molecules, including derivatives of (1H-Benzo[D]imidazol-5-YL)methanamine, using experimental and molecular modeling approaches (Costa et al., 2021).
Safety And Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show a broad range of chemical and biological properties . Therefore, “(1H-Benzo[D]imidazol-5-YL)methanamine” and its derivatives could potentially be used in the development of new drugs with various therapeutic applications.
properties
IUPAC Name |
3H-benzimidazol-5-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYXSYWCALWOKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Benzo[D]imidazol-5-YL)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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